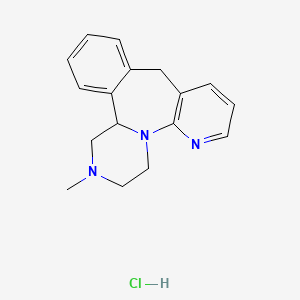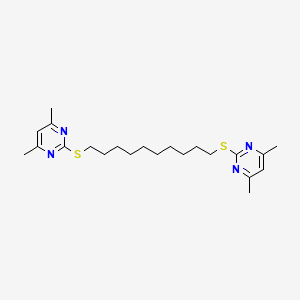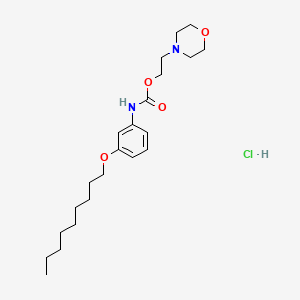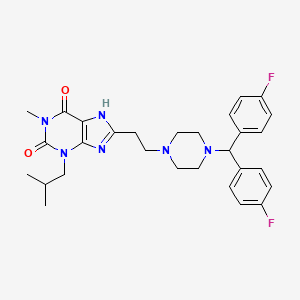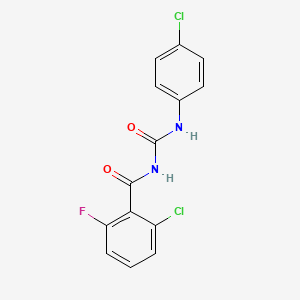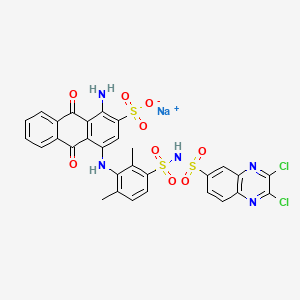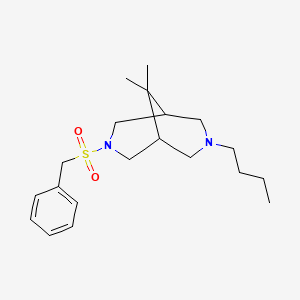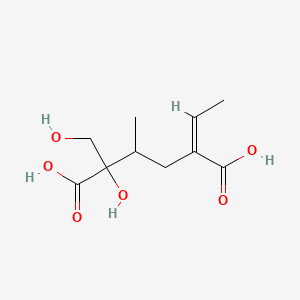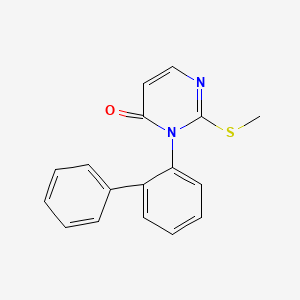
4(3H)-Pyrimidinone, 3-(1,1'-biphenyl)-2-yl-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- is a complex organic compound that features a pyrimidinone core substituted with a biphenyl group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Pyrimidinone, 3-(phenyl)-2-yl-2-(methylthio)-
- 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(ethylthio)-
- 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylsulfonyl)-
Uniqueness
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
89069-35-2 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3-(2-phenylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-12-11-16(20)19(17)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-12H,1H3 |
Clave InChI |
NKWLRMQSIJTFMJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=O)N1C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


